3-Acetoxyphenylzinc iodide, 0.5M in tetrahydrofuran
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Description
3-Acetoxyphenylzinc iodide is a solution with a concentration of 0.5 M in tetrahydrofuran . It has an empirical formula of C8H7IO2Zn and a molecular weight of 327.43 .
Molecular Structure Analysis
The molecular structure of 3-Acetoxyphenylzinc iodide is based on its empirical formula, C8H7IO2Zn . This indicates that the molecule consists of a phenyl ring (C6H5) with an acetoxy (CH3COO) group and a zinc iodide (ZnI) group attached.Physical and Chemical Properties Analysis
3-Acetoxyphenylzinc iodide has a density of 1.018 g/mL at 25 °C . It’s stored at a temperature between 2-8°C . The solution has a concentration of 0.5 M in tetrahydrofuran .Safety and Hazards
Mechanism of Action
Target of Action
3-Acetoxyphenylzinc iodide is a versatile compound that assumes a pivotal role as a potent reagent and catalyst amid diverse organic syntheses . Its primary targets are the reactants in these syntheses, where it facilitates the formation of new bonds.
Biochemical Pathways
The biochemical pathways affected by 3-Acetoxyphenylzinc iodide are also dependent on the specific reactions it is used in. In general, it is involved in the synthesis of various organic compounds, potentially including pharmaceutical intermediates . The downstream effects of these pathways can be diverse, ranging from the synthesis of new drugs to the production of various organic materials.
Pharmacokinetics
Its solubility in tetrahydrofuran (thf) suggests that it can be well-distributed in reactions carried out in this solvent .
Result of Action
The result of 3-Acetoxyphenylzinc iodide’s action is the successful synthesis of various organic compounds. Its multifaceted utility predominantly manifests in the creation of pharmaceutical intermediates aimed at combating ailments such as cancer, cardiovascular maladies, and contagious afflictions .
Action Environment
The action, efficacy, and stability of 3-Acetoxyphenylzinc iodide are influenced by various environmental factors. These include the solvent used (e.g., THF), the temperature of the reaction , and the presence of other reactants or catalysts. Proper storage is also crucial for maintaining its stability and efficacy, with a recommended storage temperature of 2-8°C .
Properties
IUPAC Name |
iodozinc(1+);phenyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRGYVRUPNNTGU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C[C-]=C1.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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